molecular formula C27H24N2 B010790 9,9-Bis(4-amino-3-methylphenyl)fluorene CAS No. 107934-60-1

9,9-Bis(4-amino-3-methylphenyl)fluorene

Cat. No. B010790
M. Wt: 376.5 g/mol
InChI Key: YRKVLGUIGNRYJX-UHFFFAOYSA-N
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Patent
US05240761

Procedure details

The silvered beads of the stretched polyester film of Example 1 were transferred to the thermosetting adhesive layer of a transfer tape, the carrier of which was biaxially oriented poly(ethyleneterephthalate) film 50 μm in thickness and having a low-adhesion surface treatment. The thermosetting adhesive layer had been made by mixing together 25 parts of PKHC, a phenoxy resin from the Union Carbide Corporation, 55 parts of Quatrex 1010, a diglycidyl ether of bisphenol A epoxy resin from the Dow Chemical Company, and 38 parts of 9,9-bis(3-methyl-4-aminophenyl) fluorene (hereinafter BAFOT). The first two of these three constituents were stirred to a uniform paste, using methylethylketone (MEK) as a solvent for the solution of the phenoxy and epoxy resins, followed by blending in the relatively insoluble BAFOT, and dilution of the resultant paste to 50% solids by weight with additional MEK. The BAFOT fluorene-amine curative was prepared for dispersion in this epoxy resin system by jet milling to a mean particle size of <5 μm. To this dispersion were added 4 parts of an accelerator, the triflic acid half salt of 2-ethyl-4-methylimidazole and 1.26 parts of an adhesion promoter, hydrolyzed (3-glycidoxypropyl)trimethoxysilane. The epoxy adhesive system was coated onto the carrier from this 50% solids by weight dispersion. The coating was applied by knife coater at room temperature, followed by air drying for 30 minutes, and one minute drying at 80° C. in a forced air oven. The dry coating thickness was about 25 μm.
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
poly(ethyleneterephthalate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
phenoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
diglycidyl ether of bisphenol A epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
phenoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
epoxy resins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Identifiers

REACTION_CXSMILES
CC(C)=C1C(C2C=CC(OCC(O)CO)=CC=2)C=CC=C1.C[C@@:23]1(O)[C:38]2C=CC=C(O)[C:37]=2[C:36](O)=[C:35]2[CH:24]1C[CH:26]1[C@:32](O)([C:33]2=O)[C:31](O)=[C:30](C(N)=O)[C:28](=O)[CH:27]1[N:50](C)C.Cl.CC1C=C(C2(C3C=CC(N)=C(C)C=3)C3C=CC=CC=3C3C2=CC=CC=3)C=CC=1N.OS(C(F)(F)F)(=O)=O.C(C1NC=C(C)N=1)C.C(OCCC[Si](OC)(OC)OC)C1OC1>CC(CC)=O>[C:27]1([NH2:50])[C:26]2[CH2:36][C:35]3[C:33](=[CH:37][CH:38]=[CH:23][CH:24]=3)[C:32]=2[CH:31]=[CH:30][CH:28]=1 |f:1.2|

Inputs

Step One
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1NC=C(N1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCCC[Si](OC)(OC)OC
Step Six
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)CC
Step Ten
Name
poly(ethyleneterephthalate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
phenoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C1C=CC=CC1C2=CC=C(C=C2)OCC(CO)O)C
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Step Thirteen
Name
diglycidyl ether of bisphenol A epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1N)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)N)C
Step Fifteen
Name
phenoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
epoxy resins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The first two of these three constituents were stirred to a uniform paste
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing together 25 parts of PKHC
ADDITION
Type
ADDITION
Details
To this dispersion were added 4 parts of an accelerator
CUSTOM
Type
CUSTOM
Details
was applied by knife coater at room temperature
CUSTOM
Type
CUSTOM
Details
drying for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
one minute drying at 80° C. in a forced air oven
Duration
1 min

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=2C3=CC=CC=C3CC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.